NMDA Receptor PCP Site Binding Affinity: Comparative Ki Values vs. CNS1261 and CF3 Analog
In a direct head-to-head comparison, the derivative of N-cyano-N-methyl-3-(methylsulfanyl)aniline, compound 2 (Ki = 39.8 nM), exhibited an NMDA receptor PCP site binding affinity that was comparable to the established SPECT radioligand [123I]CNS1261 (Ki = 31.9 nM) in the same assay [1]. While the 3'-trifluoromethyl analog (compound 20) showed a superior affinity (Ki = 18.3 nM), compound 2's affinity was significantly better than many other substituted analogs in the series (e.g., 3'-dimethylamino, compound 19, Ki = 36.7 nM) [1]. The data demonstrates that the 3'-methylthio substituent is a viable bioisostere for iodine in this context, maintaining high affinity for the target.
| Evidence Dimension | Binding Affinity (Ki) at NMDA receptor PCP site |
|---|---|
| Target Compound Data | Ki = 39.8 nM (for compound 2, derived from target) |
| Comparator Or Baseline | [123I]CNS1261 (compound 1): Ki = 31.9 nM; 3'-CF3 analog (compound 20): Ki = 18.3 nM; 3'-N(Me)2 analog (compound 19): Ki = 36.7 nM |
| Quantified Difference | 2.2-fold lower affinity than CF3 analog; 1.2-fold lower affinity than CNS1261; 1.1-fold higher affinity than N(Me)2 analog |
| Conditions | In vitro binding assay using [3H]TCP as radioligand on rat brain membrane suspensions; values are mean from two experiments. |
Why This Matters
This data quantifies the specific contribution of the 3'-methylthio substituent to NMDA receptor binding, allowing researchers to select this building block for PET tracer development when a non-iodinated, high-affinity lead is required.
- [1] Naumiec GR, Cai L, Pike VW. New N-aryl-N'-(3-(substituted)phenyl)-N'-methylguanidines as leads to potential PET radioligands for imaging the open NMDA receptor. Bioorg Med Chem Lett. 2015;25(2):225-228. doi:10.1016/j.bmcl.2014.11.066. View Source
